1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol
Overview
Description
1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H22N4O and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azido compounds are often used in bioconjugation reactions, such as “click chemistry”, where they can react with alkynes to form stable triazole rings . Therefore, the primary targets of “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could be alkyne-functionalized molecules in a biological system.
Mode of Action
The azido group in “this compound” could potentially react with alkynes present in the system to form a stable triazole ring . This reaction is highly specific and occurs under mild conditions, which makes it suitable for use in biological systems.
Pharmacokinetics
The azido group is generally stable and resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive species. The azido group is generally stable under a wide range of conditions, which could enhance the stability of the compound .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, often through the azido group, which can form covalent bonds with other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative polymerization, such as sodium periodate . These interactions can lead to the formation of stable complexes that are useful in studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of digestive enzymes like amylase, lipase, and trypsin, leading to changes in cellular metabolism and function . Additionally, its impact on gene expression can result in altered cellular responses, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, where the azido group plays a crucial role. This compound can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues, thereby altering the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable in aqueous solutions but can degrade under certain conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered physiological responses. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through receptor-mediated endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(2-methylpropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-9(2)7-10-8-15(5-3-11(10)16)6-4-13-14-12/h9-11,16H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNOAXNYYEBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.